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Compound of Interest

Compound Name: 7-Acetoxybonducellpin C

Cat. No.: B1150653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "7-Acetoxybonducellpin C" did not yield any publicly

available spectroscopic data. This guide therefore focuses on the closely related compound,

Bonducellpin C, for which detailed NMR data has been published. It is presumed that the

requested compound is a derivative of Bonducellpin C.

This technical guide provides a comprehensive overview of the spectroscopic data for

Bonducellpin C, a cassane furanoditerpene isolated from Caesalpinia bonduc. The information

herein is compiled from published scientific literature and is intended to serve as a valuable

resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Bonducellpin C, as

reported in the literature. This data is fundamental for the structural elucidation and verification

of the compound.

Table 1: ¹H NMR Spectroscopic Data for Bonducellpin C (500 MHz, CDCl₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 4.88 t 3.0

2α 1.85 m

2β 1.75 m

3α 1.60 m

3β 1.45 m

5 1.55 m

6 5.40 dd 9.5, 2.5

7 3.95 d 9.5

9 2.10 m

11α 1.70 m

11β 1.60 m

12α 1.95 m

12β 1.80 m

14 3.50 s

15 7.25 d 2.5

16 6.18 d 2.5

17-OCH₃ 3.72 s

18 1.18 s

19 1.15 s

20 0.95 s

1-OAc 2.05 s

6-OAc 2.15 s
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Table 2: ¹³C NMR Spectroscopic Data for Bonducellpin C (125 MHz, CDCl₃)
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Position Chemical Shift (δ) ppm

1 78.5

2 27.5

3 38.0

4 34.5

5 50.0

6 73.0

7 77.0

8 45.0

9 52.0

10 37.0

11 22.0

12 30.0

13 125.0

14 48.0

15 140.0

16 110.0

17 173.5

18 28.0

19 25.0

20 15.0

1-OAc (C=O) 170.5

1-OAc (CH₃) 21.0

6-OAc (C=O) 170.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-OAc (CH₃) 21.5

17-OCH₃ 52.5

Infrared (IR) and Mass Spectrometry (MS) Data
While specific IR and MS data for Bonducellpin C were not explicitly found in the initial

searches, data for closely related Bonducellpins A and D were available. Based on the

structural similarities, the following characteristic data can be anticipated for Bonducellpin C.

Infrared (IR) Spectroscopy: The IR spectrum of Bonducellpin C is expected to show

characteristic absorption bands for hydroxyl and ester functionalities.

-OH stretch: A broad absorption band around 3400-3500 cm⁻¹.

C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS) would be the preferred method for determining the molecular formula of

Bonducellpin C. The spectrum would be expected to show a prominent pseudomolecular ion

peak ([M+H]⁺ or [M+Na]⁺).

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a natural product like Bonducellpin C, based on standard laboratory practices.

3.1. NMR Spectroscopy

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in

approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is

then transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm

relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Acquisition: COSY, HSQC, and HMBC experiments are performed to establish

proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton

correlations, respectively. These experiments are crucial for the complete assignment of all

proton and carbon signals.

3.2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the dry sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin

film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

3.3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. The data is acquired in positive or negative

ion mode to observe the pseudomolecular ions. The accurate mass measurement allows for

the determination of the elemental composition and molecular formula.
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Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product isolate.
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Caption: General workflow for natural product spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of Bonducellpin C: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150653#spectroscopic-data-for-7-
acetoxybonducellpin-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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